![molecular formula C16H16ClN3 B2901219 [2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine CAS No. 338415-39-7](/img/structure/B2901219.png)
[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine
Overview
Description
“[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine” is a chemical compound with the empirical formula C15H11ClN2O2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The reactions are often monitored by thin layer chromatography (TLC) using silica gel GF254 .Molecular Structure Analysis
The molecular structure of this compound includes a fused bicyclic 5–6 heterocycles, which is an important characteristic of the imidazopyridine moiety . The structure also includes a chlorophenyl group and a dimethylmethanamine group .Chemical Reactions Analysis
The chemical reactions involving this compound are typically monitored by thin layer chromatography (TLC) on Merck silica plates . The compound has shown good IC50 at a μM concentration against all the cell lines .Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 286.71 . The 1H NMR spectrum (DMSO-d6), δ, ppm: 9.94 s (1H, CHO), 9.50 d (1H, Py), 7.83 d (1H, Py), 7.74 d (2H, C 6 H 4), 7.68 t (1H, Py), 7.30 d (2H, C 6 H 4), 7.26 t (1H, Py), 2.33 s (3H, CH 3) provides more details about its chemical properties .Scientific Research Applications
Pharmaceutical Applications
Imidazopyridine, the basic skeleton of this compound, is significant in many drugs and natural products . For instance, zolpidem, used in the treatment of insomnia, and alpidem, an anxiolytic agent, contain imidazo[1,2-a]pyridines derivatives . The optically activate GSK812397 is a drug for the treatment of HIV infection .
Anti-Cancer Applications
Computational studies like molecular docking were conducted to provide the theoretical possibilities of binding these types of synthesized compounds to the VEGFR2 receptors as potential key inhibitors of tumor cell growth and angiogenesis .
Anti-Bacterial Applications
Some of the new prepared complex of this compound has been studied as an antibacterial activator with inhibition diameter of 12±2.1mm and 15±2.4mm against E.coli and Bacillus spp bacteria respectively .
Corrosion Inhibitor
The new prepared complex of this compound has been applied as a corrosion inhibitor with an efficiency of 99% at low concentrations range of 50-1000ppm .
Material Science Applications
Imidazopyridine is also useful in material science because of its structural character .
Optoelectronic Devices
Imidazopyridine has been reported in different technological applications, such as optoelectronic devices .
Sensors
Imidazopyridine has been used in the development of sensors .
Confocal Microscopy and Imaging
Imidazopyridine has been used as emitters for confocal microscopy and imaging .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to have a wide range of applications in medicinal chemistry . They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
Imidazo[1,2-a]pyridines are recognized for their diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . The interaction of this compound with its targets would likely result in changes that contribute to these effects.
Biochemical Pathways
These could potentially include pathways related to cell cycle regulation (via CDK inhibition), neuronal signaling (via calcium channel blocking and GABA A receptor modulation), and various disease-specific pathways (e.g., viral replication, ulcer formation, bacterial growth, cancer cell proliferation, fungal growth, and tuberculosis progression) .
Result of Action
Given the broad range of bioactivity associated with imidazo[1,2-a]pyridines, the effects could potentially include inhibition of cell cycle progression, modulation of neuronal signaling, and inhibition of disease-specific processes .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, presence of other molecules, and the specific cellular or tissue environment can impact how a compound interacts with its targets and exerts its effects. For instance, the synthesis of imidazo[1,2-a]pyridines has been achieved under various conditions, including solvent- and catalyst-free methods under microwave irradiation , suggesting that the compound might be stable under a range of conditions.
properties
IUPAC Name |
1-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3/c1-19(2)11-14-16(12-6-8-13(17)9-7-12)18-15-5-3-4-10-20(14)15/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNQMYQVAKMUSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324839 | |
Record name | 1-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001324839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818750 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine | |
CAS RN |
338415-39-7 | |
Record name | 1-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001324839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.